heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that features a heptyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical method involves starting with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form the pyrazole ring . The regioisomeric mixture of pyrazoles can be separated based on boiling point pressure diagram analysis
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor has been demonstrated as an efficient strategy .
Chemical Reactions Analysis
Types of Reactions
Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine: Similar structure but with the trifluoromethyl group at the 5-position.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the heptyl group but shares the pyrazole core.
Uniqueness
Heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the heptyl group can also affect its solubility and interaction with other molecules.
Properties
Molecular Formula |
C13H22F3N3 |
---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]heptan-1-amine |
InChI |
InChI=1S/C13H22F3N3/c1-3-4-5-6-7-8-17-9-11-10-19(2)18-12(11)13(14,15)16/h10,17H,3-9H2,1-2H3 |
InChI Key |
GDXMULFKPXPBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CN(N=C1C(F)(F)F)C |
Origin of Product |
United States |
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